

Application Notes and Protocols for Cell Proliferation Assay Using ML00253764

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the anti-proliferative effects of **ML00253764**, a selective melanocortin receptor 4 (MC4R) antagonist, on cancer cell lines. The provided methodologies and data are intended to guide researchers in pharmacology, oncology, and drug discovery.

Introduction

ML00253764 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R).[1][2] [3] Emerging research has demonstrated its anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, such as glioblastoma and melanoma.[1][4][5] The mechanism of action involves the inhibition of key signaling pathways, including the phosphorylation of ERK1/2 and Akt.[1][4] This document outlines a comprehensive protocol for a cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the efficacy of **ML00253764**.

Data Presentation

Table 1: In Vitro Efficacy of ML00253764



Parameter	Cell Line	Value	Reference
IC50	U-118 (Glioblastoma)	6.56 µM	[1]
Ki	hMC4R expressing cells	0.16 μΜ	[2][3]
IC50	hMC4R expressing cells	0.103 μΜ	[2]
IC50 (NDP-α-MSH displacement)	hMC4-R	0.32 μΜ	[2]
IC50 (NDP-α-MSH displacement)	hMC3-R	0.81 μΜ	[2]
IC50 (NDP-α-MSH displacement)	hMC5-R	2.12 μΜ	[2]

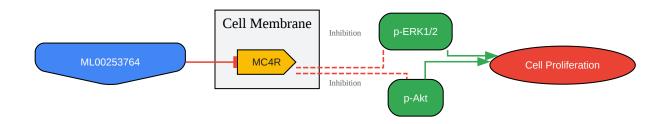
Table 2: In Vivo Efficacy of ML00253764

Animal Model	Tumor Type	Dosage	Effect	Reference
CD nu/nu male mice	U-87 (Glioblastoma) xenograft	30 mg/kg, s.c., daily for 34 days	Inhibition of tumor growth	[1]
BALB/c mice	CT-26 (Colon Carcinoma)	3, 10, or 30 mg/kg, s.c., once daily	Protection against tumor- induced body weight loss	[2]
Lewis lung carcinoma mouse model	Lewis lung carcinoma	15 mg/kg	Prevents loss of lean body mass and enhances light-phase food consumption	[3]

Signaling Pathway



The anti-proliferative effect of **ML00253764** is attributed to its ability to modulate intracellular signaling cascades. As an antagonist of MC4R, it inhibits downstream pathways that are crucial for cell survival and proliferation. Specifically, **ML00253764** has been shown to inhibit the phosphorylation of both ERK1/2 and Akt.[1][4]



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Caption: **ML00253764** inhibits cell proliferation by antagonizing MC4R and downstream p-ERK1/2 and p-Akt signaling.

Experimental Protocols Cell Proliferation Assay (MTT Method)

This protocol is designed to determine the inhibitory effect of **ML00253764** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., U-87 MG, U-118 MG, A-2058)
- ML00253764 (hydrochloride salt)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well flat-bottom microplates
- Multichannel pipette
- Microplate reader (570 nm wavelength)
- Humidified incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Trypsinize and resuspend cells in complete medium.
 - Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
 - \circ Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of ML00253764 in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the ML00253764 stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 μM). A vehicle control (DMSO in medium, at the same final concentration as the highest ML00253764 concentration) must be included.



- After 24 hours of cell attachment, carefully remove the medium from the wells.
- Add 100 μL of the prepared ML00253764 dilutions or vehicle control to the respective wells.
- Incubate the plate for 24, 48, or 72 hours.

MTT Assay:

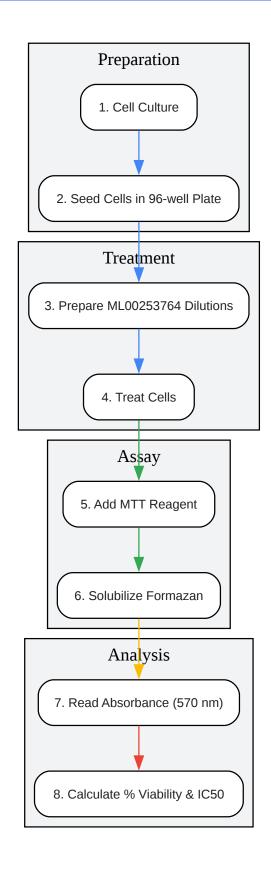
- Following the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium containing MTT from each well.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- · Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability for each treatment group using the following formula:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the percentage of cell viability against the log concentration of ML00253764.
- Determine the IC50 value (the concentration of ML00253764 that inhibits cell proliferation by 50%) using non-linear regression analysis.

Experimental Workflow





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Caption: Workflow for determining the anti-proliferative effects of **ML00253764** using an MTT assay.

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